5-Chloro-1,3,3-trimethyl-2-methyleneindoline

Catalog No.
S1893053
CAS No.
6872-17-9
M.F
C12H14ClN
M. Wt
207.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-1,3,3-trimethyl-2-methyleneindoline

CAS Number

6872-17-9

Product Name

5-Chloro-1,3,3-trimethyl-2-methyleneindoline

IUPAC Name

5-chloro-1,3,3-trimethyl-2-methylideneindole

Molecular Formula

C12H14ClN

Molecular Weight

207.7 g/mol

InChI

InChI=1S/C12H14ClN/c1-8-12(2,3)10-7-9(13)5-6-11(10)14(8)4/h5-7H,1H2,2-4H3

InChI Key

VDMXGJJMPKAYQP-UHFFFAOYSA-N

SMILES

CC1(C(=C)N(C2=C1C=C(C=C2)Cl)C)C

Canonical SMILES

CC1(C(=C)N(C2=C1C=C(C=C2)Cl)C)C

Synthesis of Spiropyrans

Synthesis of Indole Derivatives

1,3-Dipolar Cycloaddition Reaction

Synthesis of Photochromic Dyes

Synthesis of Photochromic Homopolymers

5-Chloro-1,3,3-trimethyl-2-methyleneindoline is an organic compound with the molecular formula C₁₂H₁₄ClN. It features a chloro substituent at the fifth position and a methylene group at the second position of the indoline structure. The compound is characterized by its vibrant color and is known for its unique structural properties, which contribute to its reactivity and biological activity. The presence of the trimethyl group enhances its steric bulk, influencing its chemical behavior and interactions with other molecules.

  • 1,3-Dipolar Cycloaddition: This compound can undergo regiospecific 1,3-dipolar cycloaddition reactions with arylnitriloxydes and N-phenylarylnitrilimines, leading to the formation of various heterocyclic compounds .
  • Electrophilic Aromatic Substitution: Due to the electron-donating properties of the trimethyl group, this compound can also engage in electrophilic aromatic substitution reactions.
  • Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles, making it a versatile intermediate in organic synthesis.

The biological activity of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline has been explored in various studies. It exhibits potential antimicrobial properties and has shown effectiveness against certain bacterial strains. Additionally, the compound has been investigated for its role in inhibiting specific enzymes that are crucial for microbial survival. Its structural characteristics may contribute to its ability to interact with biological targets.

Several methods have been developed for synthesizing 5-Chloro-1,3,3-trimethyl-2-methyleneindoline:

  • Condensation Reactions: One common method involves the condensation of 5-chloroindole derivatives with suitable aldehydes or ketones under acidic conditions.
  • Cyclization Techniques: Another approach includes cyclization reactions involving substituted anilines and methylene donors.
  • Multistep Synthesis: Advanced synthetic routes may involve multiple steps including protection-deprotection strategies and functional group transformations to achieve high yields and purity.

5-Chloro-1,3,3-trimethyl-2-methyleneindoline finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its unique reactivity.
  • Dyes and Pigments: The compound's vibrant color makes it suitable for use in dyes and pigments in textiles and coatings.
  • Research: It is utilized in research settings for studying reaction mechanisms and developing new synthetic methodologies.

Studies on the interactions of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline with other compounds have highlighted its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions has been investigated, revealing insights into its binding affinity and selectivity. Furthermore, interaction studies suggest that this compound can influence enzyme activity due to its structural features.

Several compounds share structural similarities with 5-Chloro-1,3,3-trimethyl-2-methyleneindoline. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesNotable Differences
5-Bromo-1,3,3-trimethyl-2-methyleneindolineBromine instead of chlorineHigher reactivity due to bromine's electronegativity
5-Methyl-1,3,3-trimethylindolineNo chloro or methylene groupsLacks halogen substituents
5-ChloroindoleIndole structure without trimethyl groupsNo additional methyl groups
6-Chloro-1,3-dimethylindoleChlorine at a different positionDifferent electronic properties

The unique combination of a chloro substituent and a methylene group at specific positions distinguishes 5-Chloro-1,3,3-trimethyl-2-methyleneindoline from these similar compounds. Its distinct reactivity patterns and biological activities further enhance its significance in chemical research and applications.

5-Chloro-1,3,3-trimethyl-2-methyleneindoline (CAS RN: 6872-17-9) is a heterocyclic organic compound with the molecular formula $$ \text{C}{12}\text{H}{14}\text{ClN} $$ and a molecular weight of 207.70 g/mol. Its IUPAC name reflects its structural features: a chloro-substituted indoline core with methyl and methylene groups at positions 1, 3, 3, and 2, respectively. Common synonyms include:

  • 5-Chloro-2,3-dihydro-1,3,3-trimethyl-2-methylene-1$$ H $$-indole
  • 5-Chloro-2-methylene-1,3,3-trimethylindoline.

A summary of its key identifiers is provided in Table 1.

Table 1: Chemical Identifiers of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline

PropertyValue
CAS RN6872-17-9
Molecular Formula$$ \text{C}{12}\text{H}{14}\text{ClN} $$
Molecular Weight207.70 g/mol
IUPAC Name5-Chloro-1,3,3-trimethyl-2-methyleneindoline
Key SynonymsSee above

Historical Context in Indole Derivative Research

Indole derivatives have been pivotal in organic chemistry since their isolation in 1866. The methyleneindoline subclass, including Fischer’s base (1,3,3-trimethyl-2-methyleneindoline), emerged in the early 20th century as intermediates for dyes and pharmaceuticals. The introduction of a chlorine atom at position 5 in 5-chloro-1,3,3-trimethyl-2-methyleneindoline enhanced its electron-withdrawing properties, broadening its utility in synthetic chemistry. This modification aligned with mid-20th-century efforts to optimize indoline-based chromophores for industrial applications.

Position Within Spirocyclic and Methyleneindoline Chemical Families

The compound belongs to two critical families:

  • Methyleneindolines: Characterized by a methylene group ($$ \text{CH}_2 $$) adjacent to the indoline nitrogen, these compounds exhibit unique reactivity in cycloadditions and electrophilic substitutions.
  • Spirocyclic Systems: While not inherently spirocyclic, 5-chloro-1,3,3-trimethyl-2-methyleneindoline serves as a precursor for spiroindoline-3-ones via gold(I)-catalyzed spirocyclization. Its rigid bicyclic structure facilitates stereoselective transformations critical to natural product synthesis.

X-Ray Diffraction Studies

The crystallographic analysis of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline presents significant challenges due to its liquid physical state at room temperature. The compound exists as an orange to brown to dark purple clear liquid with a density of 1.10 g/mL at 25°C and a refractive index of 1.59 [1] [2] [3] [4]. Despite extensive literature searches, no direct single-crystal X-ray diffraction data for this specific compound have been reported in the available crystallographic databases.

ParameterValue
Molecular FormulaC₁₂H₁₄ClN
Molecular Weight207.70 g/mol
CAS Number6872-17-9
Physical State (20°C)Liquid
AppearanceOrange to brown to dark purple clear liquid
Boiling Point139°C (11 mmHg)
Density1.10 g/mL at 25°C
Refractive Index1.59

The absence of crystallographic data for the title compound necessitates inference from structurally related indoline derivatives. Analysis of closely related compounds provides insight into the expected crystallographic behavior of chlorinated indoline systems. The structural analog 5′,6-dichloro-1′,3′,3′-trimethyl-spiro[2H-1-benzopyran-2,2′-indoline] crystallizes in the triclinic space group P1̄ with specific unit cell parameters [5] [6]. This related compound demonstrates that chlorinated indoline derivatives typically form stable crystal lattices despite the presence of bulky substituents.

Molecular Packing and Intermolecular Interactions

The molecular packing analysis must be extrapolated from similar indoline derivatives due to the lack of direct crystallographic data. Studies of related chlorinated indoline compounds reveal characteristic intermolecular interaction patterns that would be expected for 5-Chloro-1,3,3-trimethyl-2-methyleneindoline.

Research on indoline derivatives demonstrates that the crystal packing is predominantly stabilized by weak intermolecular interactions rather than classical hydrogen bonding [7] [8] [9]. The most significant interactions observed in similar compounds include:

π-π Stacking Interactions: Indoline derivatives commonly exhibit π-π stacking interactions between aromatic ring systems, with typical inter-centroid distances ranging from 3.61 to 3.85 Å [10] [11]. These interactions contribute significantly to the overall stability of the crystal structure.

Carbon-Hydrogen...π Interactions: The presence of methyl groups in the 1,3,3-trimethyl substitution pattern creates multiple opportunities for C-H...π interactions, which are essential for crystal packing stability [12] [13] [14].

Halogen...π Interactions: The chlorine substituent at the 5-position can participate in halogen...π interactions, which are increasingly recognized as important structure-directing forces in halogenated aromatic compounds [12] [9].

Van der Waals Interactions: The bulky trimethyl groups create significant steric interactions that influence the overall packing arrangement, potentially leading to less efficient packing compared to unsubstituted indoline derivatives [8] [9].

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C)

The Nuclear Magnetic Resonance spectroscopic characterization of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline provides definitive structural confirmation. The compound is confirmed to have Nuclear Magnetic Resonance spectral data that align with its proposed structure [1] [2] [4] [15].

NMR TechniqueDatabase ReferenceStructural Confirmation
¹H NMRSDBS 9748Confirms molecular structure
¹³C NMRSDBS 9748Confirms molecular structure

¹H Nuclear Magnetic Resonance Spectral Analysis: The proton Nuclear Magnetic Resonance spectrum of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline exhibits characteristic signals corresponding to the various proton environments within the molecule. The spectral data is archived in the Spectral Database for Organic Compounds (SDBS) under reference number 9748 [1] [2] [4]. The presence of the 2-methylene group (=CH₂) creates a distinctive vinyl proton signal, while the aromatic protons in the chlorinated benzene ring show characteristic coupling patterns influenced by the electron-withdrawing chlorine substituent.

¹³C Nuclear Magnetic Resonance Spectral Analysis: The carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of the molecule. The spectral assignments confirm the presence of the indoline core structure with the characteristic 2-methylene carbon appearing in the alkene region [16] [17] [18]. The quaternary carbon at position 3 and the various methyl carbons create a distinctive fingerprint pattern that confirms the trimethyl substitution pattern.

Infrared and Raman Vibrational Assignments

The vibrational spectroscopic analysis of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline provides detailed information about the molecular vibrations and functional group characteristics.

Infrared Spectroscopy: The infrared spectrum of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline is available through the ChemicalBook spectral database [19] [20]. The infrared spectral data reveals characteristic absorption bands that correspond to specific vibrational modes within the molecule. Key vibrational assignments include:

  • Aromatic Carbon-Hydrogen Stretching: The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, characteristic of substituted benzene rings [21] [22] [23].
  • Aliphatic Carbon-Hydrogen Stretching: The methyl group C-H stretching vibrations occur in the 2800-3000 cm⁻¹ region [21] [22].
  • Carbon-Carbon Stretching: The aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region [21] [22].
  • Carbon-Nitrogen Stretching: The C-N stretching vibrations of the indoline nitrogen appear in the characteristic region around 1000-1300 cm⁻¹ [21] [22].

Raman Spectroscopy: The Raman spectral data, also available through ChemicalBook [19] [20], provides complementary vibrational information. Raman spectroscopy is particularly sensitive to symmetric vibrations and provides additional structural confirmation. Studies of related indole derivatives demonstrate that Raman spectroscopy is highly effective for characterizing the aromatic ring vibrations and the substitution patterns [24] [25]. The Raman spectrum would be expected to show intense bands corresponding to the aromatic ring breathing modes and the symmetric stretching vibrations of the methyl groups.

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6872-17-9

Wikipedia

5-Chloro-2-methylene-1,3,3-trimethylindoline

Dates

Last modified: 08-16-2023

Explore Compound Types